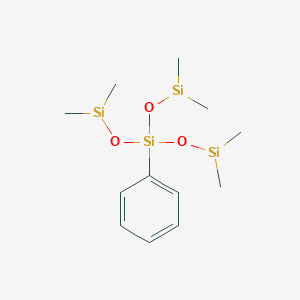

Phenyltris(dimethylsiloxy)silane

Vue d'ensemble

Description

1-(2-Methoxy-2-oxoethyl)pyridinium chloride (CAS: 18667-21-5) is a quaternary ammonium compound with the molecular formula C₈H₁₀ClNO₂. It consists of a pyridinium core substituted with a methoxy-oxoethyl group (–CH₂–C(O)–OCH₃) at the 1-position. This compound is used in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules . Its polar nature and cationic structure enhance solubility in polar solvents, facilitating its role in nucleophilic substitution and dipolar reactions.

Méthodes De Préparation

La synthèse du WY 50295 implique l'alkylation du sel de disodium d'un hydroxyacide optiquement actif avec la 2-chlorométhylquinoléine dans le diméthylformamide (DMF). Cette réaction donne l'acide libre WY 50295, qui est ensuite réagi avec la trométhamine dans l'éthanol aqueux pour former le produit final .

Analyse Des Réactions Chimiques

Le WY 50295 subit principalement des réactions typiques de ses groupes fonctionnels. Le composé peut participer à :

Oxydation : En raison de la présence de cycles aromatiques, il peut subir des réactions d'oxydation dans des conditions spécifiques.

Substitution : La partie quinoléine permet diverses réactions de substitution, en particulier la substitution aromatique électrophile.

Réduction : Le composé peut être réduit dans des conditions appropriées, bien que cela soit moins fréquent dans ses applications typiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de Recherche Scientifique

Le WY 50295 a été largement étudié pour ses applications thérapeutiques potentielles. Il a montré un potentiel dans le traitement de :

Réactions allergiques : La capacité du composé à inhiber la production de leucotriènes le rend également efficace pour réduire les réponses allergiques.

Maladies inflammatoires : Les propriétés anti-inflammatoires du WY 50295 ont été explorées dans divers modèles d'inflammation, y compris les maladies de la peau et du système musculo-squelettique.

Mécanisme d'Action

Le WY 50295 exerce ses effets en inhibant sélectivement l'enzyme 5-lipoxygenase. Cette enzyme est responsable de la conversion de l'acide arachidonique en leucotriènes, qui sont de puissants médiateurs inflammatoires. En inhibant la 5-lipoxygenase, le WY 50295 réduit efficacement la production de leucotriènes, atténuant ainsi l'inflammation et les réponses allergiques .

Applications De Recherche Scientifique

Key Applications

-

Adhesives and Sealants

- PTDMS is utilized in formulating adhesives and sealants due to its ability to enhance adhesion between dissimilar materials. Its silane groups facilitate bonding with both organic and inorganic substrates, improving the durability and performance of adhesive formulations.

-

Coatings

- The compound serves as a surface modifier in coatings, providing improved water repellency, chemical resistance, and thermal stability. This makes it particularly useful in protective coatings for automotive and industrial applications.

-

Crosslinking Agent

- PTDMS acts as a crosslinker in silicone rubber formulations. It enhances the mechanical properties of silicone elastomers by promoting crosslinking during curing processes, resulting in materials with superior elasticity and strength.

-

Optical Applications

- Due to its favorable refractive index, PTDMS is employed in optical coatings and materials where clarity and optical performance are critical. It can be used to modify the surface properties of optical fibers and lenses.

-

Biomedical Applications

- In the biomedical field, PTDMS has been explored for use in drug delivery systems and biomedical devices due to its biocompatibility and ability to modify surfaces for enhanced cellular interactions.

Case Study 1: Adhesive Performance Enhancement

A study demonstrated that incorporating PTDMS into a polyurethane adhesive formulation significantly improved bond strength on metal substrates compared to traditional formulations without silanes. The enhanced adhesion was attributed to the silane's ability to chemically bond with both the adhesive matrix and the metal surface.

Case Study 2: Silicone Rubber Crosslinking

Research on silicone rubber composites revealed that adding PTDMS as a crosslinking agent resulted in improved tensile strength and elongation at break. The study highlighted that the optimal concentration of PTDMS led to a 30% increase in mechanical performance compared to control samples without the silane.

Case Study 3: Optical Coating Application

In an application for optical lenses, PTDMS was used as a surface modifier to enhance hydrophobic properties. The treated lenses exhibited reduced water spots and improved clarity under wet conditions, demonstrating the effectiveness of PTDMS in optical applications.

Mécanisme D'action

WY 50295 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, WY 50295 effectively reduces the production of leukotrienes, thereby mitigating inflammation and allergic responses .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Pyridinium Derivatives

Functional Group Variations on the Oxoethyl Side Chain

1-(2-Hydrazino-2-oxoethyl)pyridinium Chloride (Girard’s Reagent P)

- CAS : 1126-58-5 | Formula : C₇H₁₀ClN₃O

- Structure: Replaces the methoxy group with a hydrazino (–NH–NH₂) group.

- Applications : Widely used in derivatization of ketones and aldehydes for chromatographic analysis. Its hydrazine moiety enables selective binding to carbonyl groups .

- Comparison : While both compounds feature a 2-oxoethyl side chain, Girard’s reagent P exhibits nucleophilic reactivity toward carbonyl compounds, whereas the methoxy group in the target compound favors electron-withdrawing effects, stabilizing the pyridinium cation for dipolar reactions.

1-(2-Amino-2-oxoethyl)pyridinium Chloride

- CAS : 41220-29-5 | Formula : C₇H₉ClN₂O

- Structure: Substitutes methoxy with an amino (–NH₂) group.

- Applications: Potential as a cholinesterase reactivator due to the nucleophilic amino group, which may interact with organophosphate-inhibited enzymes .

- Comparison: The amino group enhances hydrogen-bonding capacity compared to the methoxy group, altering biological activity and chemical stability.

1-(2-(4-Cyanophenylamino)-2-oxoethyl)pyridinium Chloride

- Structure: Features a 4-cyanophenylamino substituent on the oxoethyl chain.

- Applications : Demonstrated potent reactivation of human acetylcholinesterase (hAChE) inhibited by sarin (IC₅₀ = 10.14 µM) .

- Comparison: The cyanophenyl group introduces aromaticity and electron-withdrawing effects, enhancing interactions with enzyme active sites compared to the methoxy analog.

Coumarin-Pyridinium Hybrids

- Examples :

- Comparison : Halogenated benzyl groups (F, Cl) enhance lipophilicity and enzyme inhibition. The methoxy-oxoethyl group in the target compound lacks this lipophilic character, reducing cholinesterase affinity but improving solubility for synthetic applications.

N-Phenylpyridinium Chlorides

- Examples :

- Comparison : Electronegative substituents (Cl, Br) on the phenyl ring improve antibacterial activity by enhancing membrane penetration. The methoxy-oxoethyl group in the target compound may reduce cytotoxicity but limit antimicrobial potency.

Structural Analogs in Material Science

5-[1-(2-Chlorophenyl)-2-Methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide

- CAS: 1251736-86-3 | Formula: C₁₇H₁₄BrClNO₂S

- Structure: Incorporates a thienopyridinium core with a chlorophenyl-methoxy-oxoethyl side chain.

- Applications : Investigated for optoelectronic properties due to extended π-conjugation .

- Comparison: The thienopyridinium system offers enhanced electronic delocalization compared to the simple pyridinium core, making it suitable for materials science rather than biochemical applications.

Activité Biologique

Phenyltris(dimethylsiloxy)silane (PTDMS) is an organosilicon compound that has garnered interest due to its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of PTDMS, focusing on its chemical characteristics, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₁₂H₂₆O₃Si₄

- Molecular Weight : 330.68 g/mol

- Density : 0.942 g/mL

- Boiling Point : 91 °C at 2 mmHg

- Purity : ≥ 96% .

PTDMS contains multiple siloxane groups, which contribute to its unique physical properties, such as thermal stability and resistance to moisture. The phenyl group enhances its compatibility with organic substrates, making it suitable for various applications, including as a crosslinker in silicone elastomers and coatings.

Mechanisms of Biological Activity

PTDMS exhibits several biological activities primarily attributed to its siloxane structure and the presence of phenyl groups. Key mechanisms include:

- Reducing Agent : PTDMS can act as a mild reducing agent due to the polarized Si-H bond, which allows it to facilitate selective reductions of organic functional groups without causing significant side reactions .

- Cellular Uptake : Studies suggest that siloxanes, including PTDMS, can be taken up by cells via endocytosis, leading to accumulation in the endosomal-lysosomal pathway. This property is crucial for potential drug delivery applications .

Table 1: Summary of Biological Activities of PTDMS

| Study | Findings | Implications |

|---|---|---|

| Larson et al. (2007) | Demonstrated the use of PTDMS as a reducing agent for various organic compounds. | Indicates potential for use in synthetic organic chemistry. |

| Arkles et al. (2019) | Investigated the toxicity profile of PTDMS; found low toxicity in vitro. | Supports safety for biomedical applications. |

| ACS Publications (2020) | Explored the cellular uptake mechanisms of siloxanes like PTDMS; confirmed endosomal accumulation. | Suggests potential for targeted drug delivery systems. |

Case Studies

-

Toxicity Assessment :

A study conducted by Arkles et al. evaluated the toxicity of PTDMS using various cell lines. The results indicated that PTDMS exhibited low cytotoxicity at concentrations relevant to potential biomedical applications, supporting its safety profile . -

Drug Delivery Applications :

Research published in Biomacromolecules highlighted the use of siloxane-based materials for drug encapsulation and delivery. The study demonstrated that PTDMS could enhance the stability and release profiles of encapsulated drugs, making it a promising candidate for pharmaceutical formulations . -

Silicone Elastomers :

In materials science, PTDMS has been utilized as a crosslinker in silicone elastomers, improving mechanical properties and thermal stability. These advancements open avenues for applications in medical devices and flexible electronics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenyltris(dimethylsiloxy)silane and characterizing its purity?

- Methodological Answer : Synthesis typically involves hydrosilylation reactions using platinum catalysts (e.g., Karstedt catalyst) under controlled temperatures (50–100°C) and solvent systems like toluene. Post-synthesis, unreacted silane is removed via vacuum distillation. Purity is confirmed using FTIR to monitor the disappearance of vinyl group peaks (~2133 cm⁻¹) and the presence of characteristic Si-O-Si (1150–1000 cm⁻¹) and Si-CH₃ (1261 cm⁻¹) bands .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) to avoid skin/eye contact, as the compound is irritant. Store in a cool, dry place away from water, acids, bases, and oxidizers. Ensure proper ventilation to prevent vapor accumulation (flash point: 87°C). Spills should be contained using inert absorbents and disposed of according to hazardous waste protocols .

Q. How do the physical properties of this compound influence experimental design?

- Methodological Answer : Its low density (0.88–0.942 g/mL) and viscosity require precise volumetric dispensing. The boiling point (91°C at 2 mmHg) necessitates vacuum distillation for purification. Refractive index (n20/D 1.442) can be used to monitor reaction progress in situ .

Advanced Research Questions

Q. How can crosslinking efficiency be optimized in this compound-based polymer networks?

- Methodological Answer : Adjust the ratio of crosslinkers (e.g., BTSE) to functional silanes (e.g., MPS) to balance network density. Silane group distribution (end vs. random placement) significantly impacts modulus; segregated groups at chain ends enhance crosslinking efficiency. Use rheometry or dynamic mechanical analysis (DMA) to quantify crosslink density .

Q. What experimental design considerations are critical when studying silane concentration effects on surface properties like wettability?

- Methodological Answer : Employ factorial design to isolate variables (e.g., silane concentration, hydrolysis time, pH). Validate models using R² > 0.8 thresholds. For wettability, measure contact angles across concentration gradients and use response surface methodology to identify optimal conditions .

Q. How do contradictory findings regarding thermal stability inform further research on silane-based materials?

- Methodological Answer : Compare curing methods (e.g., room temperature vs. 150°C under nitrogen) to assess thermal degradation thresholds. Use thermogravimetric analysis (TGA) to quantify weight loss and differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Address discrepancies by standardizing curing protocols and environmental controls .

Q. What methodologies are used to determine critical thermodynamic properties of this compound?

- Methodological Answer : Estimate critical temperature (Tc), pressure (Pc), and volume (Vc) using group contribution methods or equations of state (e.g., SSR = (Texp – Tcalc)²). Validate with experimental vapor pressure and density data .

Q. How do hydrolysis conditions (pH, time) affect the reactivity of this compound in sol-gel processes?

- Methodological Answer : Adjust pH to 4.1 using acetic acid to catalyze hydrolysis. Activate the silane by allowing 23 hours of hydrolysis at room temperature. Monitor silanol formation via FTIR (Si-OH peaks ~3200–3600 cm⁻¹) .

Q. What are the implications of curing methods on the mechanical properties of silane-modified polymers?

- Methodological Answer : Compare room-temperature-cured samples with those post-cured at 150°C under nitrogen. Tensile testing and swelling experiments reveal differences in crosslink density and elasticity. Higher temperatures may enhance network stability but risk side reactions .

Propriétés

InChI |

InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSADNUOSVJOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884793 | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18027-45-7 | |

| Record name | Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.